

applications of [Compound Name] in molecular biology

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Compound of Interest

Compound Name: Schistoflrfamide

Cat. No.: B1681554

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Applications of Tamoxifen in Molecular Biology

Introduction

Tamoxifen is a non-steroidal selective estrogen receptor modulator (SERM) widely utilized in molecular biology and medicine.^{[1][2][3]} Its primary mechanism involves competitive binding to estrogen receptors (ERs), leading to tissue-specific estrogenic or anti-estrogenic effects.^{[1][4]} In molecular biology, Tamoxifen and its active metabolite, 4-hydroxytamoxifen (4-OHT), are indispensable tools for two main applications:

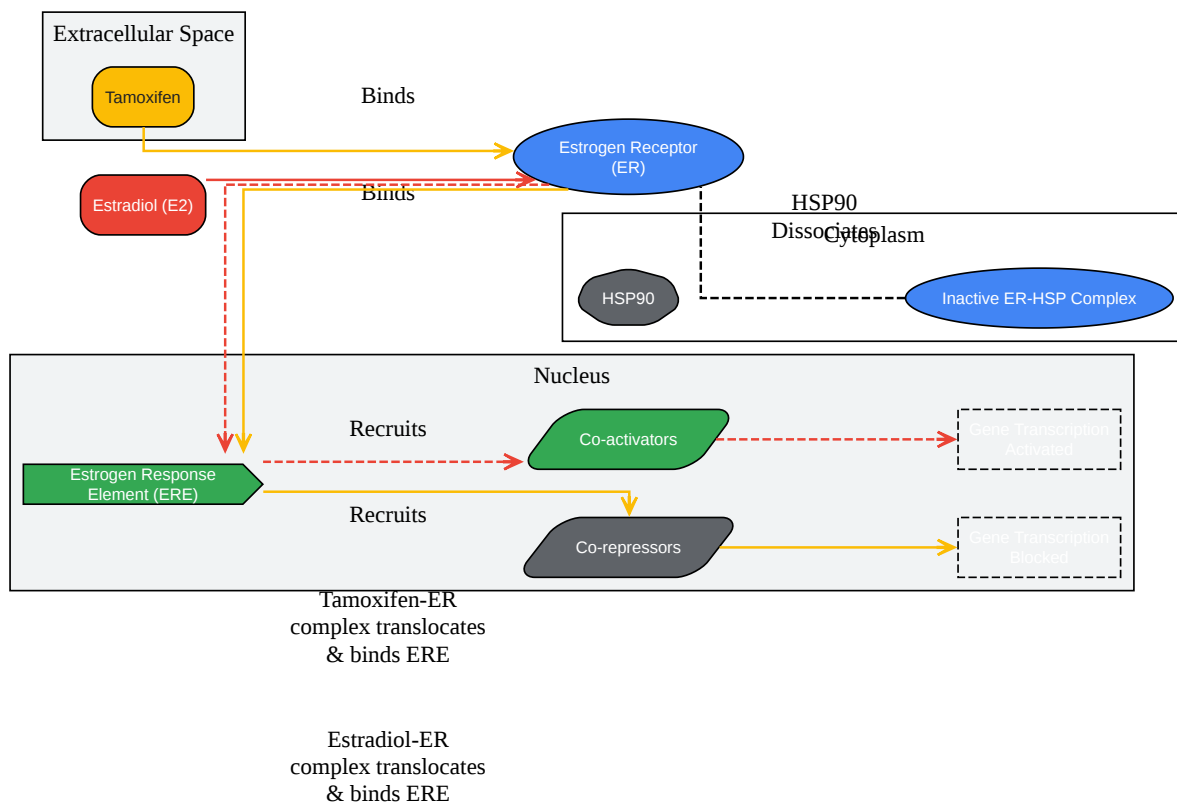
- **Cancer Cell Biology:** As an estrogen receptor antagonist in breast tissue, Tamoxifen is a cornerstone for studying and treating ER-positive breast cancer. It inhibits the proliferation of ER-positive cancer cells and induces apoptosis, making it a key compound for in vitro and in vivo cancer research.
- **Conditional Gene Editing:** 4-OHT is the standard inducing agent for the Cre-ERT2 system. This system allows for precise temporal and spatial control of gene expression or knockout by regulating the nuclear translocation of a Cre recombinase-estrogen receptor fusion protein.

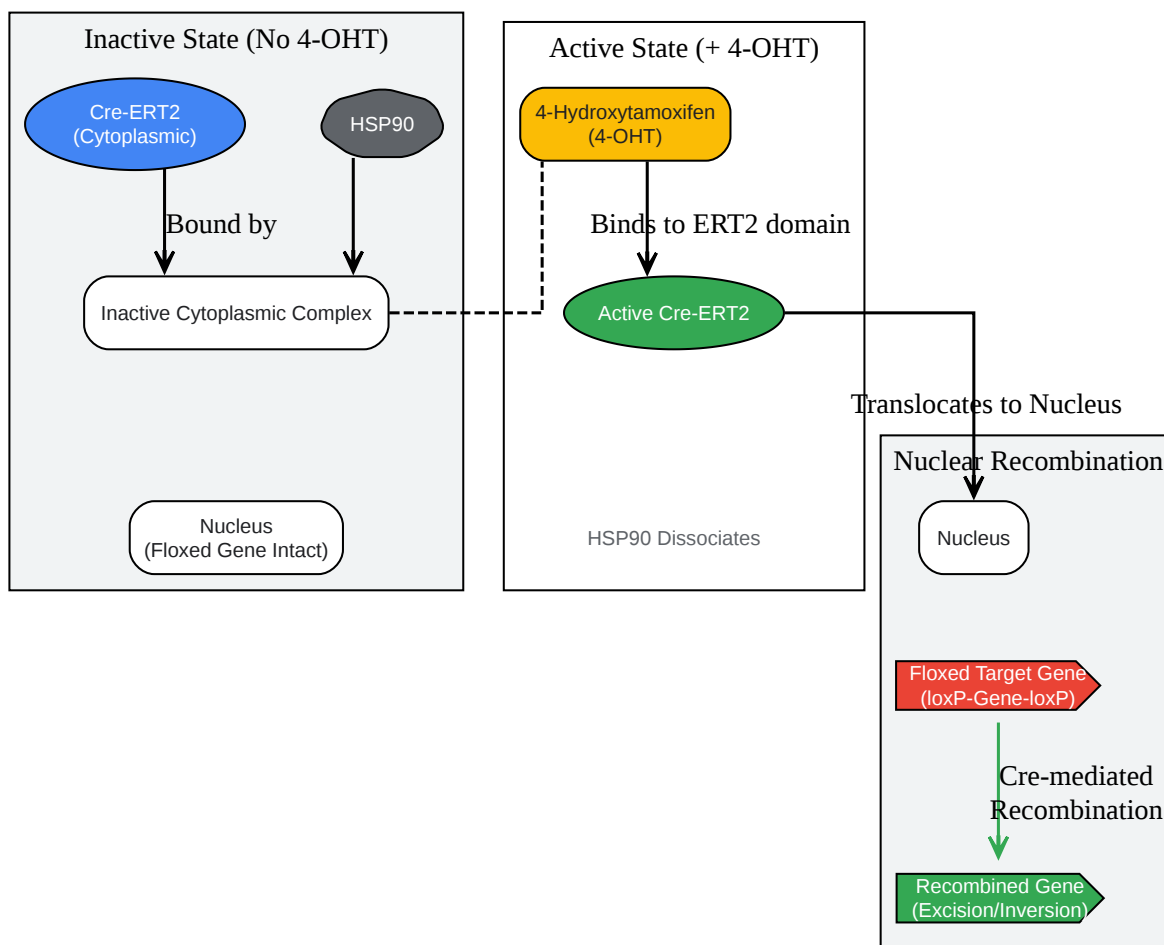
These application notes provide an overview of Tamoxifen's mechanisms and detailed protocols for its use in key molecular biology experiments.

Tamoxifen as a Selective Estrogen Receptor Modulator (SERM)

Tamoxifen's action is tissue-dependent. In breast tissue, it acts as an antagonist, competitively binding to ER α and ER β and blocking the binding of estradiol. This action inhibits the transcription of estrogen-responsive genes that promote cell proliferation. Conversely, in other tissues like bone and the endometrium, Tamoxifen can act as an agonist, mimicking estrogen's effects. This dual activity is central to its therapeutic profile and its utility as a research tool.

Tamoxifen itself is a prodrug that is metabolized in the liver by cytochrome P450 enzymes into more potent, active metabolites, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen. These metabolites have a much higher affinity for the estrogen receptor than the parent compound.





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